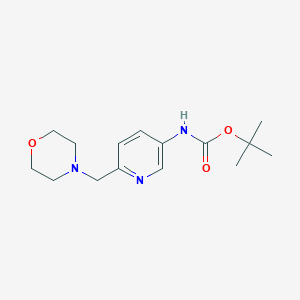

![molecular formula C19H13N5 B1403121 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine CAS No. 1030366-99-4](/img/structure/B1403121.png)

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine

Descripción general

Descripción

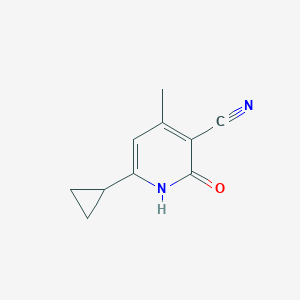

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine is a tridentate nitrogen donor ligand. It has been reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions .

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

The crystal of 2,6-bis(bromomethyl)pyridine has the molecules related by a c-glide-plane operation. Molecules are arranged into stacks along the c-axis .Chemical Reactions Analysis

Imidazole shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Catalytic Properties and Chemical Synthesis

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine, through its derivatives, has been employed in various catalytic and synthetic processes. For instance, its reaction with sodium pyridine-2,6-dicarboxylate and RuCl3 forms a ruthenium complex capable of catalyzing the oxidation of (1H-benzo[d]imidazol-2-yl)methanol to 1H-benzo[d]imidazole-2-carbaldehyde using H2O2 (Liu et al., 2017).

Ligand Synthesis and Structural Characterization

The compound also serves as a precursor for synthesizing various ligands. A potassium derivative of 2-(pyridin-2-yl)-1H-benzo[d]imidazole has been synthesized and used for preparing new bis(diimine) ligands, highlighting its role in creating complex molecular structures (Il’icheva et al., 2017).

Spectroscopic Analysis and Theoretical Modeling

The molecule's spectroscopic properties have been extensively studied. For example, the synthesis and characterization of 2,2'-(pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-ium) 2,4,6-trimethylbenzenesulfonate chloride was done using FT-IR, NMR, and UV-vis spectroscopy. Theoretical characterization via density functional theory (DFT) further complements these experimental methods, demonstrating the compound's utility in advanced spectroscopic analysis (Özdemir et al., 2014).

Metal-Organic Frameworks and Coordination Chemistry

In the field of metal-organic frameworks (MOFs) and coordination chemistry, 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine has shown significant applications. For instance, the synthesis of cadmium(II) MOFs based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands demonstrates its potential in constructing novel coordination polymers with unique properties (Li et al., 2012).

Anion Sensing and Transport

The compound's derivatives have been found effective in anion sensing and transport. For example, 2,6-Bis(benzimidazol-2-yl)pyridine has been demonstrated to have potent anionophoric activity, which is significant for applications in molecular recognition and sensing technology (Peng et al., 2016).

Safety And Hazards

Direcciones Futuras

The future directions of 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine research could involve the synthesis of novel coordination compounds wherein the spin state of the central atom can be switched by an external action . These compounds include iron (II) complexes with spin crossover (SCO) 1 A 1 ↔ 5 T 2 .

Propiedades

IUPAC Name |

1-[6-(benzimidazol-1-yl)pyridin-2-yl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5/c1-3-8-16-14(6-1)20-12-23(16)18-10-5-11-19(22-18)24-13-21-15-7-2-4-9-17(15)24/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJJGIRQDSXHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC(=CC=C3)N4C=NC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736791 | |

| Record name | 1,1'-(Pyridine-2,6-diyl)bis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine | |

CAS RN |

1030366-99-4 | |

| Record name | 1,1'-(Pyridine-2,6-diyl)bis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

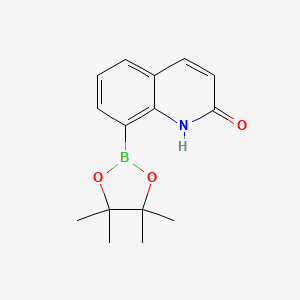

![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1403053.png)

![[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1403057.png)